molecular formula C9H7NO4 B8515226 (1,3-Benzoxazol-2-yloxy)acetic acid

(1,3-Benzoxazol-2-yloxy)acetic acid

Cat. No.: B8515226
M. Wt: 193.16 g/mol
InChI Key: FWYULLXZQPHSAL-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yloxy)acetic acid is a heterocyclic acetic acid derivative featuring a benzoxazole core linked to a carboxylic acid group via an ether bond. The benzoxazole moiety consists of a fused benzene and oxazole ring, where the oxazole contributes nitrogen and oxygen atoms to the heterocyclic system. This structural framework is associated with diverse pharmacological activities, including analgesic and anti-inflammatory effects, as observed in related benzoxazole and benzothiazole derivatives .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yloxy)acetic acid

InChI

InChI=1S/C9H7NO4/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)

InChI Key

FWYULLXZQPHSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Heterocyclic Core Variations
  • (1,3-Benzothiazol-2-yloxy)acetic Acid Derivatives Compounds such as {[3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid () replace the benzoxazole oxygen with sulfur.
  • 2-(1,2-Benzisoxazol-3-yl)acetic Acid
    This compound () features an isoxazole ring (one oxygen and one nitrogen) instead of benzoxazole. The isoxazole’s reduced aromatic stability may increase reactivity, while the molecular weight (176.15 g/mol) and solubility profile differ due to the smaller heterocyclic system .

Substituent Modifications
  • Ethyl 2-[4-(Benzo[d]oxazol-2-yloxy)phenoxy]propanoate (): This ester derivative of the target compound demonstrates how esterification of the acetic acid group increases lipophilicity, favoring passive diffusion in biological systems.
  • 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid ():
    The ketone group at the 2-position of the benzothiazole ring modifies electron distribution, enhancing electrophilic character. This derivative exhibited analgesic activity comparable to aspirin (100 mg/kg dose), though lacking anti-inflammatory effects, highlighting the role of substituents in modulating activity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
(1,3-Benzoxazol-2-yloxy)acetic Acid C9H7NO4* 209.16* Benzoxazole, carboxylic acid Not directly reported Inferred
2-(1,2-Benzisoxazol-3-yl)acetic Acid C9H6NO3 176.15 Isoxazole, carboxylic acid No direct activity reported
{[3-(1,3-Benzothiazol-2-yl)-...]acetic Acid C21H19NO6S 413.44 Benzothiazole, chromenone Not reported
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid C16H11NO4S 313.33 Benzothiazole, ketone Analgesic (aspirin-level)

*Estimated based on structural similarity.

Key Observations
  • Solubility : The free carboxylic acid group in this compound improves aqueous solubility compared to esterified analogs (e.g., ).
  • Bioactivity : Analgesic activity in benzothiazole derivatives () suggests that the target compound may share similar properties, though anti-inflammatory effects remain unconfirmed.

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